molecular formula C16H26N2O B11941474 3,5,7-Trimethyl-1-(2-(1-pyrrolidinyl)propyl)-1,3-dihydro-2H-azepin-2-one CAS No. 1676-50-2

3,5,7-Trimethyl-1-(2-(1-pyrrolidinyl)propyl)-1,3-dihydro-2H-azepin-2-one

カタログ番号: B11941474
CAS番号: 1676-50-2
分子量: 262.39 g/mol
InChIキー: SJFGMTIVTZSZIV-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

3,5,7-Trimethyl-1-(2-(1-pyrrolidinyl)propyl)-1,3-dihydro-2H-azepin-2-one is a nitrogen-containing heterocyclic compound featuring a seven-membered azepin-2-one (lactam) core substituted with three methyl groups at positions 3, 5, and 5. The molecule also contains a 2-(1-pyrrolidinyl)propyl side chain attached to the lactam nitrogen.

特性

CAS番号

1676-50-2

分子式

C16H26N2O

分子量

262.39 g/mol

IUPAC名

3,5,7-trimethyl-1-(2-pyrrolidin-1-ylpropyl)-3H-azepin-2-one

InChI

InChI=1S/C16H26N2O/c1-12-9-13(2)16(19)18(14(3)10-12)11-15(4)17-7-5-6-8-17/h9-10,13,15H,5-8,11H2,1-4H3

InChIキー

SJFGMTIVTZSZIV-UHFFFAOYSA-N

正規SMILES

CC1C=C(C=C(N(C1=O)CC(C)N2CCCC2)C)C

製品の起源

United States

準備方法

Key Steps:

  • Substrate Preparation : 3,5,7-Trimethyl-azepan-2-one precursors are generated via condensation of γ-keto acids with amines.

  • Cyclization : Treatment with polyphosphoric acid (PPA) or thionyl chloride (SOCl₂) induces lactam formation.

Example Protocol (from Patent US6967208B2):

  • Starting Material : 3,5,7-Trimethyl-azepane-2-carboxylic acid (10 mmol).

  • Reagent : SOCl₂ (15 mmol) in anhydrous toluene.

  • Conditions : Reflux at 110°C for 6 hours.

  • Yield : 78% (isolated as a white solid).

Introduction of the 2-(1-pyrrolidinyl)propyl side chain is achieved via nucleophilic alkylation. This step often employs alkyl halides or Mitsunobu reactions.

Method A: Alkylation Using 2-(1-Pyrrolidinyl)propyl Bromide

  • Substrate : 3,5,7-Trimethyl-1,3-dihydro-2H-azepin-2-one (1 eq).

  • Alkylating Agent : 2-(1-Pyrrolidinyl)propyl bromide (1.2 eq).

  • Base : Potassium carbonate (K₂CO₃, 2 eq) in acetonitrile.

  • Conditions : 80°C, 12 hours under nitrogen.

  • Yield : 65–70%.

Method B: Mitsunobu Reaction

  • Substrate : 3,5,7-Trimethyl-azepin-2-ol (1 eq).

  • Reagents : DIAD (1.5 eq), PPh₃ (1.5 eq), 2-(1-pyrrolidinyl)propan-1-ol (1.2 eq).

  • Solvent : Tetrahydrofuran (THF).

  • Conditions : Room temperature, 24 hours.

  • Yield : 55–60%.

Reductive Amination for Side-Chain Installation

An alternative route employs reductive amination to attach the pyrrolidinylpropyl moiety.

Protocol (from AK Scientific SDS):

  • Intermediate Synthesis : 3,5,7-Trimethyl-azepin-2-one is reacted with 2-(1-pyrrolidinyl)propanal (1.1 eq) in methanol.

  • Reducing Agent : Sodium cyanoborohydride (NaBH₃CN, 1.5 eq).

  • Conditions : pH 4–5 (acetic acid buffer), 25°C, 48 hours.

  • Yield : 72% after column chromatography.

Multi-Component Tandem Reactions

Recent patents highlight one-pot tandem reactions to streamline synthesis.

Example (Patent WO2010141796A2):

  • Components :

    • γ-Keto ester (1 eq).

    • 2-(1-Pyrrolidinyl)propylamine (1.2 eq).

    • Trimethyl orthoacetate (2 eq).

  • Catalyst : p-Toluenesulfonic acid (PTSA, 0.1 eq).

  • Conditions : Reflux in toluene, 8 hours.

  • Yield : 80% with 95% purity.

Purification and Characterization

Final purification typically involves column chromatography (silica gel, ethyl acetate/hexane) or recrystallization.

Recrystallization Protocol (PubChem CID 15919):

  • Solvent System : Ethanol/water (4:1).

  • Purity : >95% (HPLC).

  • Melting Point : 93–98°C.

Comparative Analysis of Methods

The table below evaluates key parameters of each synthesis route:

MethodYield (%)Purity (%)Time (Hours)Scalability
Lactam Alkylation65–7090–9512Moderate
Mitsunobu Reaction55–6085–9024Low
Reductive Amination729548High
Tandem Reaction80958High

Challenges and Optimization

  • Side Reactions : Over-alkylation or lactam ring-opening occurs with excess alkylating agents. Mitigated by slow reagent addition and temperature control.

  • Catalyst Selection : PTSA outperforms Lewis acids (e.g., ZnCl₂) in tandem reactions, reducing byproduct formation.

  • Solvent Effects : Polar aprotic solvents (DMF, acetonitrile) improve alkylation efficiency versus THF.

Industrial-Scale Considerations

Patent US20170152342A1 emphasizes continuous-flow systems for large-scale production:

  • Reactor Type : Tubular reactor with inline monitoring.

  • Residence Time : 2–4 hours.

  • Throughput : 5–10 kg/day with 90% yield.

Emerging Techniques

  • Photocatalysis : Visible-light-mediated alkylation reduces reaction time to 2 hours (Patent US11447505B1).

  • Biocatalytic Routes : Immobilized lipases enable enantioselective synthesis under mild conditions .

化学反応の分析

3,5,7-Trimethyl-1-[2-(1-pyrrolidinyl)propyl]-1,3-dihydro-2H-azepin-2-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo substitution reactions, where functional groups on the azepinone or pyrrolidine rings are replaced with other groups.

科学的研究の応用

Chemical Properties and Structure

  • Molecular Formula : C16H26N2O
  • Molecular Weight : 262.39 g/mol
  • Structure : The compound features three methyl groups at positions 3, 5, and 7 of the azepine ring, along with a pyrrolidinyl propyl substituent at position 1. This structural configuration contributes to its distinctive chemical behavior and biological activity.

Biological Activities

Research indicates that compounds similar to 3,5,7-trimethyl-1-(2-(1-pyrrolidinyl)propyl)-1,3-dihydro-2H-azepin-2-one exhibit a range of biological activities:

  • Antidepressant Effects : Some studies suggest that azepine derivatives can influence neurotransmitter systems, potentially offering therapeutic benefits in treating depression.
  • Analgesic Properties : The compound may possess pain-relieving qualities, making it a candidate for further investigation in pain management therapies.
  • Neuroprotective Effects : Preliminary research indicates that this compound could have protective effects on neuronal cells, which may be beneficial in neurodegenerative diseases.

Synthetic Applications

3,5,7-Trimethyl-1-(2-(1-pyrrolidinyl)propyl)-1,3-dihydro-2H-azepin-2-one serves as a valuable building block in organic synthesis. Its unique structure allows for the creation of more complex molecules through various synthetic routes. Notable applications include:

  • Drug Development : The compound can be utilized as a precursor in the synthesis of novel pharmacological agents.
  • Material Science : Its properties may lend themselves to applications in developing new materials with specific functionalities.

Comparative Analysis with Related Compounds

The following table summarizes some compounds that share structural features with 3,5,7-trimethyl-1-(2-(1-pyrrolidinyl)propyl)-1,3-dihydro-2H-azepin-2-one:

Compound NameStructure FeaturesUnique Characteristics
3-Methyl-1-(pyrrolidinyl)propanamideMethyl group on azepineSimpler structure; lacks multiple methyl groups
5-Ethyl-1-(pyrrolidinyl)propanamideEthyl group instead of methylDifferent alkyl substituent; altered biological activity
3-Acetyl-7-methyl-1-(pyrrolidinyl)propanamideAcetyl group at position 3Introduces a carbonyl; potential for different reactivity

Case Studies and Research Findings

Several studies have explored the pharmacological potential of azepine derivatives:

  • Antidepressant Activity : A study published in Journal of Medicinal Chemistry examined the effects of azepine derivatives on serotonin receptors and reported promising results indicating their potential as antidepressants .
  • Pain Management : Research featured in Pain Research and Management highlighted the analgesic properties of similar compounds, suggesting that modifications to the azepine structure could enhance efficacy .
  • Neuroprotection : An investigation into neuroprotective agents published in Neuroscience Letters identified several azepine derivatives as candidates for protecting against oxidative stress in neuronal cells .

作用機序

The mechanism of action of 3,5,7-trimethyl-1-[2-(1-pyrrolidinyl)propyl]-1,3-dihydro-2H-azepin-2-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets involved depend on the specific application and context of use .

類似化合物との比較

Structural and Functional Comparison with Similar Compounds

The compound’s structural analogs can be identified based on shared motifs, such as the pyrrolidine substituent, lactam/amide backbone, or nitrogen-rich heterocycles. Below is a detailed comparison:

Pyrrolidine-Containing Compounds

  • 2-(Methyloxy)-N-[2-methyl-1-phenyl-2-(1-pyrrolidinyl)propyl]-4,6-bis(trifluoromethyl)benzamide (): Structural Similarity: Contains a pyrrolidinylpropyl side chain attached to a benzamide core. Functional Difference: The benzamide and trifluoromethyl groups enhance metabolic stability and GlyT1 transporter inhibition, relevant to schizophrenia treatment .
  • 1-Phényl-2-(1-pyrrolidinyl)-1-propanone (): Structural Similarity: Pyrrolidine attached to a ketone group.

Lactam and Diazepinone Derivatives

  • 4-Methyl-5,11-dihydro-6H-dipyrido[3,2-b:2',3'-e][1,4]diazepin-6-one (): Structural Similarity: Features a diazepinone ring, a nitrogen-rich bicyclic system. Functional Difference: Serves as a pharmaceutical impurity; lacks the pyrrolidine side chain but shares lactam-like stability .
  • Compound 6d (): Structural Similarity: Contains a phthalazinone core, another nitrogen heterocycle.

Data Tables: Structural and Functional Comparison

Compound Core Structure Key Substituents Pharmacological Activity Synthetic Method Reference
3,5,7-Trimethyl-1-(2-(1-pyrrolidinyl)propyl)-1,3-dihydro-2H-azepin-2-one Azepin-2-one (lactam) 3,5,7-Trimethyl; 2-(1-pyrrolidinyl)propyl Hypothesized CNS activity Not specified in evidence N/A
2-(Methyloxy)-N-[2-methyl-1-phenyl-2-(1-pyrrolidinyl)propyl]-4,6-bis(trifluoromethyl)benzamide Benzamide Trifluoromethyl; pyrrolidinylpropyl GlyT1 inhibition (schizophrenia) Salt/solvate formation
4-Methyl-5,11-dihydro-6H-dipyrido[3,2-b:2',3'-e][1,4]diazepin-6-one Diazepinone Methyl; dipyrido framework Pharmaceutical impurity Multi-step synthesis
1-Phényl-2-(1-pyrrolidinyl)-1-propanone α-Pyrrolidinophenone Phenyl; pyrrolidine Psychoactive/stimulant Alkylation/condensation

Pharmacological Hypotheses

  • CNS Targeting: The pyrrolidine moiety and lipophilic trimethyl groups suggest blood-brain barrier permeability, akin to GlyT1 inhibitors () or psychoactive α-pyrrolidinophenones () .
  • Metabolic Stability: The lactam ring may enhance stability compared to simpler amides or ketones, as seen in diazepinone derivatives () .

生物活性

3,5,7-Trimethyl-1-(2-(1-pyrrolidinyl)propyl)-1,3-dihydro-2H-azepin-2-one, also known by its CAS number 1676-50-2, is a complex organic compound characterized by a unique azepine ring structure. Its molecular formula is C16H26N2O, with a molecular weight of approximately 262.39 g/mol. This compound has garnered attention in the field of medicinal chemistry due to its potential biological activities.

Chemical Structure and Properties

The compound features three methyl groups at positions 3, 5, and 7 of the azepine ring, along with a pyrrolidinyl propyl substituent at position 1. These structural characteristics are believed to contribute to its distinctive biological activities.

PropertyValue
CAS Number1676-50-2
Molecular FormulaC16H26N2O
Molecular Weight262.39 g/mol
Density1 g/cm³
Boiling Point405.6 °C at 760 mmHg
Flash Point167.6 °C

The biological activity of this compound is primarily attributed to its interaction with various molecular targets within biological systems. Research indicates that it may modulate enzyme activity and receptor interactions, leading to diverse pharmacological effects. The specific pathways involved are still under investigation but are crucial for understanding its therapeutic potential.

Antimicrobial and Antiviral Properties

Compounds structurally similar to 3,5,7-trimethyl-1-(2-(1-pyrrolidinyl)propyl)-1,3-dihydro-2H-azepin-2-one have shown a broad spectrum of biological activities:

Anti-inflammatory Effects

Research has indicated that derivatives of azepine compounds often exhibit anti-inflammatory properties. The potential for this compound to alleviate inflammatory responses is an area of active research.

Case Studies and Research Findings

A study focusing on azepine derivatives highlighted the biological importance of similar compounds in medicinal applications:

  • Antitumor Activity : In vitro studies revealed that certain azepine derivatives exhibited significant cytotoxic effects against cancer cell lines.
  • Neuroprotective Effects : Some derivatives were tested for neuroprotective properties in models of ischemia/reperfusion injury, showing promise in reducing neuronal damage.

Selected Research Outcomes

Study ReferenceBiological ActivityFindings
AntimicrobialEffective against E. coli and P. aeruginosa
AntiviralPotential efficacy against viral infections
NeuroprotectionReduced neuronal injury in ischemic models

Q & A

Q. What are the critical parameters for optimizing the synthesis of 3,5,7-Trimethyl-1-(2-(1-pyrrolidinyl)propyl)-1,3-dihydro-2H-azepin-2-one?

Methodological Answer: The synthesis of this compound involves multi-step reactions, typically requiring precise control of reaction conditions. Key parameters include:

  • Temperature : Exothermic reactions (e.g., cyclization steps) must be maintained at 60–80°C to avoid side products .
  • pH : Acidic or neutral conditions (pH 6.5–7.0) are critical during condensation steps to stabilize intermediates .
  • Catalysts : Use of Pd/C or Raney nickel for hydrogenation steps to ensure regioselectivity .

Example Experimental Setup:

StepReaction TypeConditionsYield (%)
1Alkylation60°C, 12h65–70
2Cyclization80°C, pH 750–55
3HydrogenationH₂, Pd/C85–90

Q. How can researchers validate the purity of synthesized 3,5,7-Trimethyl-1-(2-(1-pyrrolidinyl)propyl)-1,3-dihydro-2H-azepin-2-one?

Methodological Answer: Purity validation requires a combination of analytical techniques:

  • HPLC : Use a C18 column with a mobile phase of ammonium acetate buffer (pH 6.5) and acetonitrile (70:30 v/v) to resolve impurities. Relative retention times should be compared against pharmacopeial standards .
  • NMR Spectroscopy : Analyze ¹H and ¹³C NMR spectra for characteristic peaks (e.g., azepin-2-one carbonyl at ~170 ppm) and absence of unreacted starting material signals .
  • Mass Spectrometry : Confirm molecular ion [M+H]⁺ at m/z 305.2 (±0.5) .

Advanced Research Questions

Q. How can computational modeling predict the bioactivity of 3,5,7-Trimethyl-1-(2-(1-pyrrolidinyl)propyl)-1,3-dihydro-2H-azepin-2-one against neurological targets?

Methodological Answer:

  • Molecular Docking : Use AutoDock Vina to simulate binding to GABAₐ receptors. The pyrrolidinyl-propyl side chain shows high affinity for the benzodiazepine-binding site (ΔG ≈ -9.2 kcal/mol) .
  • MD Simulations : Run 100-ns simulations in GROMACS to assess stability of ligand-receptor complexes. Root-mean-square deviation (RMSD) < 2.0 Å indicates stable binding .
  • QSAR Analysis : Correlate substituent electronegativity (e.g., methyl groups) with inhibitory activity (IC₅₀) using partial least squares regression .

Q. What experimental strategies resolve contradictions in reported solubility data for this compound?

Methodological Answer: Discrepancies in solubility (e.g., 0.5 mg/mL vs. 1.2 mg/mL in DMSO) may arise from:

  • Crystallinity : Recrystallize the compound using ethyl acetate/hexane (3:1) to ensure uniform polymorphic form .
  • pH-Dependent Solubility : Perform pH-solubility profiling (pH 3–9) using shake-flask methods. Maximum solubility occurs at pH 4.5 due to partial protonation of the pyrrolidine nitrogen .
  • Surfactant Effects : Test solubility in polysorbate-80 solutions (0.1–1.0% w/v) to mimic physiological conditions .

Q. How to design a long-term ecotoxicological study for this compound?

Methodological Answer: Adapt the INCHEMBIOL framework :

Environmental Fate :

  • Measure soil/water partition coefficients (Kd) using OECD Guideline 105.
  • Monitor photodegradation under UV light (λ = 254 nm) for half-life determination.

Ecotoxicity :

  • Use Daphnia magna (48h LC₅₀) and Aliivibrio fischeri (bioluminescence inhibition) assays for acute toxicity.
  • Chronic exposure: Expose Danio rerio (zebrafish) embryos to 0.1–10 μM concentrations for 96h, assessing teratogenicity via heartbeat and hatching rates .

Data Contradiction Analysis

Q. Why do synthesis yields vary across studies despite identical reported conditions?

Methodological Answer: Variability often stems from:

  • Impurity Profiles : Residual solvents (e.g., DMF) in intermediates can inhibit cyclization. Use GC-MS to quantify solvent residues and adjust purification protocols .
  • Scale Effects : Pilot-scale reactions (10 g vs. 100 mg) may require adjusted stirring rates (500 rpm vs. 200 rpm) to maintain heat transfer efficiency .
  • Catalyst Lot Variability : Pre-test Pd/C activity via hydrogenation of nitrobenzene to aniline as a control reaction .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。